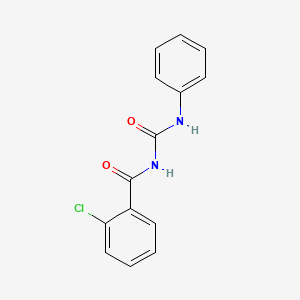

N-(2-Chlorobenzoyl)-N'-phenylurea

Description

Structure

3D Structure

Properties

CAS No. |

95460-99-4 |

|---|---|

Molecular Formula |

C14H11ClN2O2 |

Molecular Weight |

274.70 g/mol |

IUPAC Name |

2-chloro-N-(phenylcarbamoyl)benzamide |

InChI |

InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |

InChI Key |

GHDWIKHMBLUSJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Chlorobenzoyl N Phenylurea

Classical Approaches in Urea (B33335) Synthesis Applied to the Compound

Traditional methods for forming the urea bond are widely applicable to the synthesis of N-(2-Chlorobenzoyl)-N'-phenylurea. These approaches often involve condensation reactions and the use of reactive intermediates like acyl chlorides and isocyanates.

Modified Schotten-Baumann Reaction and Analogous Condensation Processes

The Schotten-Baumann reaction, traditionally used for the synthesis of amides, can be adapted to produce N-acylureas. byjus.comubaya.ac.id In the context of this compound, this would involve the reaction of phenylurea with 2-chlorobenzoyl chloride. This reaction is typically carried out in a biphasic system with a base, such as aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. byjus.com The use of a base is crucial to prevent the protonation of the resulting amide. byjus.com Pyridine can also be employed as a base, sometimes enhancing the reactivity of the acyl chloride. byjus.com

A similar condensation approach involves the reaction of a carboxylic acid with a carbodiimide. For instance, benzoic acid derivatives can react with N,N'-dialkylcarbodiimides in water to form N-acylureas. researchgate.netias.ac.in This method proceeds through an O-acylisourea intermediate which then undergoes an O→N acyl migration. ias.ac.in

Pathways Involving Acyl Chlorides and Phenylurea Precursors

A direct and common route to this compound is the reaction between 2-chlorobenzoyl chloride and phenylurea. researchgate.net This method falls under the broader category of nucleophilic acyl substitution, where the amine group of phenylurea attacks the carbonyl carbon of the acyl chloride, leading to the elimination of a chloride ion. researchgate.net The starting material, 2-chlorobenzoyl chloride, can be synthesized by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride or by treating 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.comgoogle.com

The reaction conditions for the coupling of the acyl chloride and phenylurea can be optimized. For example, the synthesis of a related compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, was achieved by reacting the corresponding precursors in the presence of triethylamine (B128534) in dry tetrahydrofuran (B95107) (THF). ubaya.ac.idresearchgate.net The reaction was initiated at a low temperature and then refluxed for several hours to ensure completion. ubaya.ac.id

Synthetic Routes from N-chlorobenzamide and Phenylisocyanate (for related structures)

The reaction of amides with isocyanates provides a general method for the synthesis of N-acylureas. researchgate.netdatapdf.com This pathway involves the addition of an N-substituted amide to an isocyanate. researchgate.net For the synthesis of this compound, this would conceptually involve the reaction of 2-chlorobenzamide (B146235) with phenyl isocyanate. The reaction is often carried out in a solvent like toluene. datapdf.com It has been noted that the inclusion of catalysts like aluminum chloride or stannic chloride can decrease yields, while triethylamine appears to have no significant effect. datapdf.com

Another related approach involves the in-situ generation of an isocyanate intermediate. For example, primary amides can be converted to N-substituted ureas through a Hofmann rearrangement using reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source. organic-chemistry.org Similarly, acyl isocyanates can be generated from primary amides using oxalyl chloride, which can then react with amines to form urea derivatives. organic-chemistry.org

Development of Novel Synthetic Protocols

Research into the synthesis of diaryl ureas continues to yield new and improved methods. nih.govnih.gov These novel protocols often focus on improving efficiency, sustainability, and substrate scope.

One such development is the use of greener solvents. An "on-water" reaction of isocyanates with amines has been shown to be a facile and sustainable method for synthesizing unsymmetrical ureas. organic-chemistry.org This process avoids the use of toxic volatile organic compounds (VOCs) and allows for simple product isolation. organic-chemistry.org

Catalyst-free methods are also being explored. For example, a simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.org This method has been shown to be scalable and provides high purity products. rsc.org

Furthermore, palladium-catalyzed carbonylation of azides in the presence of amines offers another route to unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the use of hazardous materials. Key parameters that are often investigated include the choice of solvent, base, temperature, and reaction time. researchgate.netmdpi.com

For instance, in the synthesis of unsymmetrical phenylurea derivatives, various solvents and alkaline salts were studied to determine the optimal conditions. researchgate.net The use of greener solvents is a key consideration in modern process chemistry. researchgate.net Temperature and reaction time are also critical; some reactions may proceed at room temperature but require longer times to achieve high yields. researchgate.net

The molar ratio of reactants can also be adjusted to improve efficiency. In some cases, adding a slight excess of one reactant or adding it portion-wise can lead to higher yields. mdpi.com The method of product purification is another important aspect of process efficiency, with methods like crystallization or filtration being preferable to column chromatography for large-scale synthesis. mdpi.com

Below is a table summarizing the effects of various parameters on the synthesis of a model unsymmetrical phenylurea, which can inform the optimization of this compound synthesis.

| Parameter | Variation | Effect on Yield/Reaction Time | Reference |

| Solvent | Acetonitrile, DMSO, Green Solvents | Solvent choice significantly impacts reaction efficiency. Green solvents are preferred for environmental reasons. | researchgate.net |

| Base | NaOAc, other alkaline salts | The type and amount of base can affect reaction rate and yield. | researchgate.net |

| Temperature | Room Temperature vs. Elevated Temperature | Higher temperatures generally lead to faster reaction rates, but may also promote side reactions. | researchgate.net |

| Reactant Ratio | Equimolar vs. Excess of one reactant | Adjusting the molar ratio can drive the reaction to completion and improve yield. | mdpi.com |

Advanced Structural Characterization and Elucidation of N 2 Chlorobenzoyl N Phenylurea

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the covalent structure of N-(2-Chlorobenzoyl)-N'-phenylurea by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. The urea (B33335) and amide functionalities create distinct signals, particularly in the N-H and carbonyl (C=O) stretching regions.

The N,N'-disubstituted urea linkage gives rise to specific bands related to the hydrogen bonding state of the carbonyl groups rsc.org. The spectrum is anticipated to display:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the two N-H groups. The precise position and shape of these bands are influenced by hydrogen bonding.

C=O Stretching (Amide I): The two carbonyl groups (one from the benzoyl moiety and one from the urea core) will produce strong absorption bands between 1630 and 1700 cm⁻¹. The presence of hydrogen bonding can lead to the appearance of multiple bands: a band around 1690 cm⁻¹ for "free" carbonyl groups, a band near 1660 cm⁻¹ for "disordered" hydrogen-bonded urea, and a band around 1635 cm⁻¹ for "ordered" hydrogen-bonded urea structures rsc.org.

N-H Bending (Amide II): A significant band around 1540-1590 cm⁻¹ arising from N-H bending coupled with C-N stretching vibrations.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the two phenyl rings.

C-Cl Stretching: A band in the lower frequency region, typically 700-800 cm⁻¹, indicating the presence of the chloro-substituent on the benzoyl ring.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide/Urea N-H | Stretch | 3200 - 3400 |

| Amide/Urea C=O | Stretch (Amide I) | 1630 - 1700 |

| Amide/Urea N-H | Bend (Amide II) | 1540 - 1590 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl-Cl | Stretch | 700 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number and electronic environment of all protons in the molecule.

Amide Protons (N-H): Two distinct, broad singlets are expected in the downfield region (δ 9.0-12.0 ppm), with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding curresweb.com.

Aromatic Protons: The protons on the two aromatic rings would appear as complex multiplets in the region of δ 7.0-8.0 ppm. The 2-chlorobenzoyl ring would show a pattern for four protons, while the phenyl ring would show a pattern for five protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom.

Carbonyl Carbons (C=O): Two signals for the carbonyl carbons are expected in the highly deshielded region of δ 165-180 ppm curresweb.com.

Aromatic Carbons: A set of signals between δ 120-140 ppm would correspond to the carbons of the two aromatic rings. The carbon atom bonded to the chlorine (C-Cl) would also appear in this region, with its chemical shift influenced by the halogen's electronegativity rsc.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

| ¹H | N-H (Amide/Urea) | 9.0 - 12.0 |

| Aromatic C-H | 7.0 - 8.0 | |

| ¹³C | C=O (Carbonyl) | 165 - 180 |

| Aromatic C | 120 - 140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions due to its aromatic systems and carbonyl groups. The presence of the benzoyl and phenylurea chromophores leads to expected π → π* transitions, typically resulting in strong absorption bands in the UVA and UVB range, likely between 250 and 380 nm researchgate.netscielo.br. The n → π* transitions of the carbonyl groups would also be present but are generally much weaker. The exact position and intensity of the absorption maxima are influenced by the solvent and the specific substitution pattern on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and probing the structure through fragmentation analysis. For this compound (C₁₄H₁₁ClN₂O₂), the predicted monoisotopic mass is 274.0509 Da. High-resolution mass spectrometry would confirm this elemental composition with high accuracy.

Electron impact (EI) or electrospray ionization (ESI) would generate a molecular ion ([M]⁺ or [M+H]⁺) and various fragment ions. The fragmentation pattern is predictable, with the most likely cleavage occurring at the amide bonds, which are the weakest points in the structure libretexts.orglibretexts.orgmiamioh.edu. Key fragmentation pathways would include:

Cleavage of the N-CO bond to yield a 2-chlorobenzoyl cation (m/z 139/141) and a phenylurea radical.

Cleavage of the other N-CO bond to yield a benzoylurea (B1208200) radical and a phenyl cation (m/z 77).

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 275.05818 |

| [M+Na]⁺ | 297.04012 |

| [M-H]⁻ | 273.04362 |

Data sourced from PubChem. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and conformational details. Although a specific crystal structure for this compound is not publicly available, the structure of its parent compound, N-Benzoyl-N'-phenylurea, has been determined and serves as an excellent model researchgate.netnih.govwikipedia.org.

Structure Activity Relationships Sar and Derivative Chemistry

Identification of Pharmacophoric Features and Critical Structural Elements

The essential pharmacophore for the biological activity of benzoylphenylureas can be summarized as follows:

An acidic benzoyl moiety: This part of the molecule is crucial for binding to the target site.

A flexible urea (B33335) or thiourea (B124793) bridge: This linker connects the two aromatic rings and is involved in hydrogen bonding interactions.

Pharmacophore models have been developed for this class of compounds, often highlighting the importance of hydrogen bond donors and acceptors within the urea bridge, as well as the aromatic and hydrophobic nature of the terminal rings.

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(2-Chlorobenzoyl)-N'-phenylurea derivatives can be significantly modulated by the introduction of various substituents on both the benzoyl and phenyl rings. These modifications can influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its ability to interact with the target receptor.

Positional and Electronic Influence of Halogenation on the Benzoyl and Phenyl Rings

Halogenation, particularly on the benzoyl ring, is a common feature in many potent benzoylphenylurea (B10832687) insecticides. In the case of this compound, the chlorine atom is at the ortho position of the benzoyl ring. The position of this halogen substituent is critical for activity. For instance, in related compounds, ortho-substitution on the benzoyl ring has been shown to be favorable for activity. nih.gov

While specific comparative data for the 2-chloro, 3-chloro, and 4-chloro isomers of N-phenylurea is not extensively detailed in the available literature, studies on analogous series of benzoylphenylureas have demonstrated that the substitution pattern on the benzoyl ring significantly impacts insecticidal efficacy. For example, the commercial insecticide diflubenzuron (B1670561) features a 2,6-difluorobenzoyl moiety, highlighting the importance of ortho-halogenation.

The phenyl ring in this compound is unsubstituted. However, in many other successful BPU insecticides, this ring is substituted, often with halogens. For example, chlorfluazuron (B1668723) and hexaflumuron (B1673140) contain a chlorinated and a trifluoromethyl-substituted dichlorophenyl group, respectively. These substitutions on the aniline (B41778) (phenyl) moiety are a primary focus for the development of new BPU insecticides. researchgate.net

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the substituents on both aromatic rings play a significant role in the biological activity of benzoylphenylureas.

On the benzoyl ring , the presence of electron-withdrawing groups is generally considered beneficial for activity. The chlorine atom in this compound is an electron-withdrawing group. This is a common feature among active BPUs, such as diflubenzuron (2,6-difluoro) and teflubenzuron (B33202) (2,6-difluoro, 3,5-dichloro). The electron-withdrawing nature of these substituents is thought to influence the acidity of the benzoyl moiety, which can be important for receptor binding.

Conversely, the introduction of electron-donating groups can have varied effects. While some studies on other classes of compounds have shown that electron-donating groups can increase the potency of inhibitors, this is not a universally applicable rule for BPUs. nih.gov The specific electronic requirements of the target receptor in different insect species likely dictate the optimal substitution pattern.

Effects of Substitutions on the Phenylurea Core

The phenylurea core, specifically the nitrogen atoms of the urea bridge, can also be a site for chemical modification. While this compound itself is unsubstituted on the urea nitrogens, studies on related compounds have explored the effects of N-alkylation and N-arylation.

Generally, substitution on the urea nitrogens is detrimental to insecticidal activity. The hydrogen atoms on the urea bridge are believed to be crucial for forming hydrogen bonds with the target receptor. Replacing these hydrogens with alkyl or aryl groups can disrupt this key interaction, leading to a loss of potency. This is supported by the fact that the vast majority of commercially successful benzoylphenylurea insecticides retain the N-H bonds in the urea linkage.

Modulation of Urea Linkage and Terminal Moiety Variations

The urea linkage is a cornerstone of the benzoylphenylurea pharmacophore. However, researchers have explored the impact of replacing the urea group with other bioisosteric linkers, such as a thiourea group. In some classes of biologically active molecules, the replacement of a urea with a thiourea can lead to compounds with comparable or even enhanced activity. For example, studies on N-benzoyl-N'-phenylthiourea derivatives have been conducted to assess their biological activities. atlantis-press.com

In the context of chitin (B13524) synthesis inhibitors, the urea functionality appears to be highly optimized for interaction with the target site. While thiourea analogs have been synthesized in related series, they often exhibit lower insecticidal activity compared to their urea counterparts. nih.gov This suggests that the specific hydrogen bonding and electronic properties of the urea carbonyl oxygen are critical for potent inhibition of chitin synthesis.

Variations in the terminal moieties, particularly the aniline ring, have been a major focus of BPU research. The development of second and third-generation BPU insecticides has largely been driven by the introduction of complex substituted phenyl or pyridyl groups at this position. researchgate.net These modifications have led to compounds with improved potency, broader spectrum of activity, and better pharmacokinetic properties.

Conformational Requirements for Receptor Recognition and Bioactivity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule must adopt a specific spatial arrangement to fit into the binding site of its target receptor, which is believed to be the sulfonylurea receptor (SUR), a component of ATP-sensitive potassium channels. acs.org

Biological Activities and Potential Applications of N 2 Chlorobenzoyl N Phenylurea and Its Derivatives

Insect Growth Regulation (IGR) Activity

Benzoylphenyl ureas (BPUs) are recognized as potent insect growth regulators (IGRs). nih.gov Their primary mode of action involves the inhibition of chitin (B13524) synthesis, a crucial component of the insect exoskeleton. nih.gov This disruption of the molting process makes them effective against the larval stages of many insects, while exhibiting low toxicity to non-target organisms. nih.gov

Efficacy Against Specific Insect Orders and Developmental Stages

Research has demonstrated the insecticidal activity of phenylurea derivatives against various insect orders, most notably Lepidoptera. Studies have evaluated the efficacy of these compounds against the third instar larvae of several lepidopteran species, including:

Spodoptera exigua (Beet Armyworm) nih.govnih.gov

Plutella xyllostella (Diamondback Moth) nih.govnih.govnih.gov

Helicoverpa armigera (Cotton Bollworm) nih.govnih.gov

Pieris rapae (Cabbage Worm) nih.govnih.gov

The results from these studies indicate that many of the synthesized phenylurea derivatives display strong insecticidal activity against these pests. nih.govnih.gov

Comparative Studies with Established Insecticides and IGRs

In comparative studies, novel phenylurea derivatives have shown promising results when evaluated against established insecticides and IGRs. For instance, many of these compounds exhibited higher insecticidal activity against S. exigua than the reference compounds tebufenozide, chlorbenzuron, and metaflumizone (B1676323) at a concentration of 10 mg/L. nih.govnih.gov Furthermore, certain synthesized derivatives displayed broad-spectrum insecticidal activity, indicating their potential as versatile pest control agents. nih.govnih.gov

Antineoplastic / Anticancer Activity

Recent research has explored the potential of phenylurea derivatives as anticancer agents, with several studies demonstrating their cytotoxic effects against various human cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity Assays Against Human Cancer Cell Lines (e.g., HeLa, T47D, MCF-7)

The cytotoxic activity of N-(2-Chlorobenzoyl)-N'-phenylurea and its derivatives has been evaluated against a range of human cancer cell lines. For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a related compound, demonstrated significant cytotoxicity against MCF-7 (breast cancer) and T47D (breast cancer) cell lines. chula.ac.thresearchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the potential of these compounds.

Table 1: In Vitro Cytotoxicity of Phenylurea Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 |

This table presents the IC50 values of a phenylthiourea (B91264) derivative against two human breast cancer cell lines, indicating its cytotoxic potential.

Other studies have also reported the anticancer activity of phenylurea derivatives against cell lines such as HeLa (cervical cancer), CEM (leukemia), Daudi (lymphoma), Bel-7402 (hepatoma), DU-145 (prostate cancer), DND-1A (melanoma), LOVO (colon cancer), and MIA Paca (pancreatic cancer). nih.gov

Antiproliferative Effects in Cellular Models

The anticancer activity of these compounds is attributed to their antiproliferative effects. Some phenylurea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The mechanism of action for some of these compounds appears to be independent of the tubulin-based mechanism, which is a target for many existing anticancer drugs, suggesting a novel mode of action. nih.gov

Antifungal Activity

In addition to their insecticidal and anticancer properties, certain benzoylurea (B1208200) derivatives have demonstrated notable antifungal activity. nih.govnih.gov Research in this area has shown that these compounds can inhibit the growth of various fungal pathogens. nih.govhilarispublisher.com

Studies have revealed that novel benzoylurea derivatives containing a pyrimidine (B1678525) moiety exhibit in vitro antifungal activity against several plant pathogenic fungi. nih.gov For example, at a concentration of 50 µg/mL, some of these compounds showed significant inhibition of Botrytis cinerea in cucumber. nih.gov

Table 2: Antifungal Activity of Benzoylurea Derivatives

| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|

| Compound 4f | Botrytis cinerea (cucumber) | 32.52 |

| Compound 4l | Botrytis cinerea (cucumber) | 50.15 |

| Compound 4q | Botrytis cinerea (cucumber) | 43.47 |

This table compares the in vitro antifungal activity of several benzoylurea derivatives against Botrytis cinerea in cucumber with the established fungicide hymexazol.

Furthermore, some derivatives have shown superior antifungal activity against Rhizoctonia solani compared to hymexazol. nih.gov The 50% effective concentration (EC50) values for certain compounds against Rhizoctonia solani were found to be comparable to that of hymexazol. nih.gov Other research has also highlighted the antifungal potential of related compounds like 2-chloro-N-phenylacetamide against fluconazole-resistant Candida species and Aspergillus flavus. nih.govscielo.br

Antibacterial Activity

The antibacterial potential of benzoylurea derivatives has also been a subject of investigation, with studies indicating efficacy against both Gram-positive and Gram-negative bacteria.

Research into N,N'-diarylurea derivatives has identified compounds with promising activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov One particular molecule, SCB-24, showed significant antimicrobial action against the MRSA USA300 strain and other MRSA strains resistant to second- and third-line antibiotics. nih.gov While specific MIC values for this compound are not detailed in the provided context, the activity of its derivatives highlights a potential avenue for developing new antibacterial agents. General studies on benzoylurea derivatives containing a pyrimidine moiety also report antibacterial activities, though specific data against Escherichia coli and Pseudomonas aeruginosa from the provided search results is limited. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives

| Compound Class | Bacterial Strain | Key Finding |

|---|---|---|

| N,N'-diarylurea derivatives (e.g., SCB-24) | Methicillin-resistant Staphylococcus aureus (MRSA) | Promising antimicrobial activity against MRSA USA300 and other resistant strains. nih.gov |

Antiviral Activity

While the broader class of benzoyl-containing compounds has been investigated for various biological activities, specific research detailing the antiviral properties of this compound is not prominent in the provided search results. Studies on other molecules, such as 2-benzoxyl-phenylpyridine derivatives, have shown antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Similarly, a nitrobenzene (B124822) derivative, MDL-860, was found to inhibit multiple picornaviruses. nih.gov However, these compounds are structurally distinct from this compound, and therefore, no direct antiviral activity can be attributed to it based on the available information.

Plant Growth Regulation and Cytokinin Modulating Activity

Phenylurea compounds have been recognized for their roles in plant growth regulation, often acting as cytokinins, which are phytohormones crucial for cell division and differentiation. nih.gov

Synthetic phenylurea-type cytokinins can modulate plant responses to various stresses. For instance, the compound N1-(2-chloro-4-pyridyl)-N2-phenylurea (4PU-30), which shares the phenylurea core structure, has been shown to mitigate the negative impacts of drought, salinity, and herbicide stress in plants. nih.gov Exogenous application of 4PU-30 stimulated root growth in einkorn and ameliorated leaf pigment content in wheat and einkorn seedlings exposed to UV-B radiation. nih.gov This suggests that compounds within the phenylurea class can act as agonists in cytokinin signaling pathways, helping to activate plant defense systems and enhance stress tolerance. nih.gov These effects are often linked to the modulation of antioxidant enzyme gene expression. nih.gov

Urease Inhibitory Activity

Research into structurally related compounds, such as substituted benzoyl- and aroyl-urea and thiourea (B124793) derivatives, provides valuable insights into the potential of this compound as a urease inhibitor. The general structure of these compounds, featuring a central urea (B33335) or thiourea core flanked by aromatic rings, allows for a variety of substitutions that can modulate their biological activity.

Studies on N,N'-disubstituted thioureas have shown that these compounds can exhibit significant in vitro urease inhibitory activity. For instance, a series of thiourea derivatives demonstrated varying degrees of inhibition, with some compounds showing higher potency than the standard inhibitor, thiourea. The mode of inhibition for these compounds was often found to be mixed-type, indicating that they may bind to both the free enzyme and the enzyme-substrate complex.

The nature and position of substituents on the phenyl rings play a crucial role in determining the urease inhibitory potency. The presence of electron-withdrawing or electron-donating groups, as well as their placement at the ortho, meta, or para positions, can significantly influence the binding affinity of the inhibitor to the urease active site. For this compound, the presence of a chlorine atom at the ortho position of the benzoyl ring is a key structural feature. While specific data for this configuration in urease inhibition is not available, studies on other halogenated benzoylphenylureas could provide a basis for predicting its activity.

Interactive Data Table of Related Urease Inhibitors:

| Compound Name | Structure | IC50 (µM) | Inhibition Type |

| Thiourea (Standard) | 21.00 ± 0.11 | - | |

| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea derivative (4a) | 0.0532 ± 0.9951 | - | |

| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea derivative (4j) | 0.0019 ± 0.0011 | - | |

| A 5-nitrofuran-2-yl-thiadiazole linked cyclohexyl-2-(phenylamino)acetamide derivative (8g) | 0.94 | Non-competitive | |

| An imidazo[2,1-b]thiazole (B1210989) derivative (2c) | 2.94 ± 0.05 | Competitive |

The development of potent and selective urease inhibitors is an active area of research. While the primary focus for benzoylphenylureas has historically been on their insecticidal properties as chitin synthesis inhibitors, the structural similarities to known urease inhibitors suggest that this class of compounds could be a promising scaffold for the design of new therapeutic agents targeting urease. wikipedia.org Further investigation into this compound and its derivatives is warranted to fully elucidate their potential as urease inhibitors and to understand the structure-activity relationships that govern their efficacy.

Mechanisms of Action at the Cellular and Molecular Level

Disruption of Chitin (B13524) Biosynthesis in Insects

The primary insecticidal action of N-(2-Chlorobenzoyl)-N'-phenylurea and other benzoylphenylureas is the inhibition of chitin biosynthesis. nih.gov Chitin is a crucial structural polysaccharide, analogous to cellulose, that provides strength and rigidity to the insect exoskeleton, or cuticle. nih.gov By targeting this process, these compounds act as potent insect growth regulators (IGRs). nih.govacs.org

Benzoylphenylureas exert their effect by disrupting the formation of the new cuticle during the molting process. researchgate.net Insects must shed their old exoskeleton periodically to grow, a process controlled by a complex hormonal cascade. During each molt, epidermal cells synthesize a new, soft cuticle underneath the old one. The insecticidal effect of BPUs is primarily observed during this period.

Research on various insects has demonstrated that exposure to BPUs leads to a range of developmental defects. researchgate.net The most common outcome is the complete inhibition of molting, where the larva is unable to shed its old skin and subsequently dies. researchgate.net In other cases, partial molting occurs, resulting in malformed pupae or adults that are unable to emerge successfully (eclosion). researchgate.net Studies on the housefly (Musca domestica L.) and the German cockroach (Blatella germanica L.) using benzoylurea (B1208200) derivatives have shown that these compounds can cause complete inhibition of larval development, with effects manifesting in later stages like pupation.

| Insect Species | Compound Type | Observed Effects |

| Housefly (Musca domestica) | 1-(hetero)-aryl-3(2,6-dichlorobenzoyl)urea | Complete inhibition of development; inhibition from 33% to 100% during later developmental phases (pupation). |

| German Cockroach (Blatella germanica) | 1-(hetero)-aryl-3(2,6-dichlorobenzoyl)urea | Strong inhibition of development in larvae; exposed females formed cocoons from which no larvae hatched. |

This table summarizes research findings on the effects of benzoylphenylurea (B10832687) derivatives on insect development.

The underlying cause of these physical deformities is the failure to produce a structurally sound cuticle. The new exoskeleton lacks sufficient chitin, rendering it weak and unable to withstand the pressures of molting or support the insect's musculature. nih.gov

The synthesis of chitin is a multi-step biochemical pathway that begins with glucose. Through a series of enzymatic reactions, glucose is converted into the monomer N-acetylglucosamine. These monomers are then polymerized by the enzyme chitin synthase to form long chitin chains at the apical plasma membrane of epidermal cells. nih.gov These chains are extruded into the extracellular space where they assemble into microfibrils within the procuticle (which differentiates into the endocuticle and exocuticle).

Benzoylphenylureas are understood to be potent and specific inhibitors of the chitin synthase enzyme. By blocking this critical final step, they prevent the polymerization of N-acetylglucosamine monomers. This action effectively halts the incorporation of glucose-derived building blocks into the growing chitin network of the endocuticle, leading to the malformations and lethal outcomes observed during molting. nih.gov

Molecular Targets in Antineoplastic Activity

Beyond their insecticidal properties, benzoylphenylurea derivatives have been investigated for their potential as anticancer agents. nih.gov Research indicates that these compounds can exert cytotoxic effects on various human tumor cell lines through multiple molecular mechanisms. nih.govwisdomlib.org

A key strategy in modern cancer therapy is the targeting of receptor tyrosine kinases (RTKs), which are frequently overexpressed or dysregulated in cancer cells. nih.gov The Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) are members of the ErbB family of RTKs that play central roles in controlling cell proliferation, differentiation, and survival. nih.govnih.gov Their overexpression is linked to poor prognosis in several cancers, including breast and lung cancer. nih.gov

Several studies have demonstrated that derivatives of benzoylurea and the related N-benzoyl-N'-phenylthiourea can act as inhibitors of EGFR and HER2. ubaya.ac.idjppres.com The mechanism involves blocking the intracellular kinase domain of the receptor, which prevents its activation and subsequent downstream signaling through pro-survival pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades. nih.gov By disrupting these signals, the compounds can halt cancer cell proliferation. For instance, N-(4-bromo)-benzoyl-N'-phenylthiourea and 4-(tert-butyl)-N-benzoylurea have shown cytotoxic activity against HER2-positive breast cancer cells, with IC₅₀ values of 0.54 mM and 0.61 mM, respectively. ubaya.ac.id Another study on novel sulphonamide benzoquinazolinones identified compounds that were more potent inhibitors of both EGFR and HER2 than the established drug Erlotinib. nih.gov

| Compound | Target Kinase | IC₅₀ Value (µM) | Cell Line |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2 | 540 (0.54 mM) | HER2-positive primary breast cancer |

| 4-(tert-butyl)-N-benzoylurea | HER2 | 610 (0.61 mM) | HER2-positive primary breast cancer |

| Compound 10 (sulphonamide benzoquinazolinone) | EGFR | 3.90 | MDA-MB-231 |

| Compound 10 (sulphonamide benzoquinazolinone) | HER2 | 5.40 | MDA-MB-231 |

| Compound 11 (sulphonamide benzoquinazolinone) | EGFR | 2.55 | MDA-MB-231 |

| Compound 18 (sulphonamide benzoquinazolinone) | HER2 | 3.20 | MDA-MB-231 |

| Erlotinib (Reference) | EGFR | 6.21 | MDA-MB-231 |

| Erlotinib (Reference) | HER2 | 9.42 | MDA-MB-231 |

This table presents the inhibitory activity of various compounds, including benzoylurea derivatives and related structures, against cancer-related kinases. nih.govubaya.ac.id

Sirtuins are a family of NAD⁺-dependent protein deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, DNA damage repair, and cell cycle progression. nih.gov Their role in cancer is complex; depending on the context, specific sirtuins can act as either tumor promoters or suppressors. nih.gov For example, Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) have been identified as potential therapeutic targets in oncology. nih.gov

Emerging research suggests that benzoylurea-related structures may exert some of their antineoplastic effects through the modulation of sirtuin activity. A study identified N-(4-t-butylbenzoyl)-N'-phenylthiourea as having both EGFR and SIRT1 as molecular targets. jppres.com Inhibition of specific sirtuins can trigger apoptosis or cell cycle arrest, making sirtuin modulation a viable anticancer strategy. While direct inhibition of sirtuins by this compound itself requires further specific investigation, the activity of closely related compounds points to this as a plausible mechanism of action. jppres.com

The ultimate fate of a cancer cell treated with an effective chemotherapeutic agent is often programmed cell death (apoptosis) or a halt in its division cycle (cell cycle arrest). The inhibition of key survival signals, such as those from EGFR/HER2 and certain sirtuins, can trigger these outcomes.

Studies on compounds with EGFR/HER2 inhibitory activity show a clear link to the induction of apoptosis. nih.gov For example, a potent sulphonamide benzoquinazolinone derivative was found to increase the expression of the pro-apoptotic protein Bax and the executioner enzyme caspase-3 by 9- and 10-fold, respectively. nih.gov Concurrently, it decreased the level of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins pushes the cell toward self-destruction. Furthermore, the same compound was shown to arrest the cell cycle in the G2/M phase, preventing the cells from proceeding through mitosis and effectively stopping proliferation. nih.gov The cytotoxic activity of N-4-methoxybenzoyl-N'-phenylurea against HeLa cancer cells further supports the potential of this chemical class to disrupt critical cellular pathways and induce cell death. wisdomlib.org

Antifungal Mechanisms

The efficacy of this compound and related compounds against fungal pathogens appears to stem from a multi-pronged attack on essential cellular processes.

Investigation of Ergosterol (B1671047) Pathway Interactions

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a well-established target for many antifungal drugs. While direct interaction of this compound with the ergosterol pathway is still under investigation, the action of other inhibitors on this pathway provides a framework for understanding its potential mechanisms. For instance, the inhibition of lanosterol (B1674476) 14α-demethylase (Erg11p) by azole antifungals disrupts ergosterol production and leads to the accumulation of toxic sterols, significantly impacting fungal viability. nih.gov Similarly, other enzymes in the pathway, such as Erg6p and Erg3p, are critical, and their dysfunction can affect susceptibility to various antifungal agents. nih.gov The transcription factor Upc2 plays a crucial role in regulating the expression of ergosterol biosynthesis genes in Candida species, and its deletion leads to hypersensitivity to azoles. nih.gov Although direct evidence is pending, the possibility that this compound could interfere with these or other steps in the ergosterol biosynthesis pathway remains a plausible area for future research.

Potential Inhibition of Nucleic Acid Synthesis (e.g., Thymidylate Synthase)

Another avenue of antifungal activity for some compounds is the disruption of nucleic acid synthesis. For example, 2-chloro-N-phenylacetamide has been shown to potentially inhibit DNA synthesis through the inhibition of thymidylate synthase. scielo.br This enzyme is crucial for the synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA replication. The inhibition of thymidylate synthase by other compounds, such as hydroxyurea (B1673989) and alvaxanthone, has been demonstrated in various organisms. nih.govnih.gov Given the structural similarities and the known antifungal properties of related compounds, investigating whether this compound can act as an inhibitor of thymidylate synthase or other enzymes involved in nucleic acid synthesis in fungi is a logical next step.

Effects on Fungal Cell Wall Integrity and Membrane Function

The fungal cell wall, a structure composed primarily of glucans, chitin, and mannoproteins, is essential for maintaining cellular integrity and mediating interactions with the host. nih.gov Its disruption is a key strategy for antifungal agents. For instance, echinocandins target β-(1,3)-D-glucan synthase, a critical enzyme in cell wall biosynthesis. nih.gov Other compounds can interfere with the cell wall indirectly. For example, Zymolyase, an enzyme that hydrolyzes the β-(1,3)-glucan network, triggers the Cell Wall Integrity (CWI) pathway. nih.gov Some natural products, like chlorotonils, can target the cell membrane, leading to uncontrolled ion transport and membrane depolarization. nih.gov While specific studies on this compound's direct impact on the fungal cell wall are limited, the known mechanisms of other phenylurea compounds suggest this is a promising area of investigation. Forchlorfenuron, a phenylurea cytokinin, has been shown to disturb cytokinesis in Saccharomyces cerevisiae by deforming septin structures at the bud neck. nih.govsigmaaldrich.com

Inhibition of Mitosis and Cell Division (for Fungicidal Actions)

Disruption of mitosis and cell division is a potent mechanism for fungicidal activity. Phenylurea fungicides like pencycuron (B1679227) are known to inhibit mycelial growth by blocking cell division and disrupting the microtubule cytoskeleton during mitosis. researchgate.net Other compounds, such as the experimental fungicide zarilamide, act by binding to β-tubulin and disrupting the microtubule cytoskeleton, which in turn inhibits nuclear division. researchgate.net Similarly, the fungal alkaloid fungerin (B70449) arrests the cell cycle in the M phase by inhibiting microtubule polymerization. nih.gov Given that other phenylurea derivatives have been optimized as microtubule-self-assembly disrupting agents, this points to a likely mechanism of action for this compound's fungicidal properties. nih.gov

Elucidation of Antibacterial Enzyme Inhibition or Other Targets

The antibacterial potential of this compound and its analogs is an emerging area of research. A key target for antibacterial agents is DNA gyrase, an enzyme essential for bacterial DNA replication. A new series of N-phenylpyrrolamide inhibitors have demonstrated potent activity against Escherichia coli DNA gyrase with low nanomolar IC50 values. rsc.orgnih.gov Importantly, these compounds showed selectivity for bacterial targets over human DNA topoisomerase IIα. rsc.orgnih.gov The most effective of these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. rsc.orgnih.gov This suggests that a potential mechanism for the antibacterial action of this compound could be the inhibition of essential bacterial enzymes like DNA gyrase.

Antiviral Target Identification (e.g., Viral Proteases)

Recent studies have highlighted the antiviral potential of phenylurea derivatives. A notable example is a phenothiazine (B1677639) urea (B33335) derivative that exhibits broad antiviral activity against coronaviruses by inhibiting two key viral cysteine proteases: the main protease (Mpro) and the papain-like protease (PLpro). nih.gov These proteases are crucial for cleaving viral polyproteins into functional non-structural proteins required for viral replication. nih.gov Inhibition of these proteases at an early stage of the viral replication cycle has been shown to diminish the formation of viral replication organelles. nih.gov Another approach to antiviral discovery involves phenotypic screening to identify compounds that inhibit viral infectivity, which can then lead to the identification of novel viral targets. nih.govnih.gov

Table of Research Findings on the Mechanisms of Action

| Mechanism | Specific Target/Process | Observed Effect | Model Organism/System | Related Compound(s) |

| Antifungal | Ergosterol Biosynthesis | Disruption of ergosterol production, accumulation of toxic sterols. nih.gov | Candida species | Azoles |

| Nucleic Acid Synthesis (Thymidylate Synthase) | Potential inhibition of DNA synthesis. scielo.br | Fungi | 2-chloro-N-phenylacetamide, Hydroxyurea, Alvaxanthone scielo.brnih.govnih.gov | |

| Cell Wall Integrity & Membrane Function | Disturbance of cytokinesis, deformation of septin structures. nih.govsigmaaldrich.com | Saccharomyces cerevisiae | Forchlorfenuron | |

| Mitosis and Cell Division | Inhibition of mycelial growth by blocking cell division and disrupting the microtubule cytoskeleton. researchgate.net | Rhizoctonia solani | Pencycuron | |

| Antibacterial | Enzyme Inhibition (DNA Gyrase) | Inhibition of bacterial DNA replication. rsc.orgnih.gov | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae | N-phenylpyrrolamides |

| Antiviral | Viral Protease Inhibition (Mpro, PLpro) | Inhibition of viral polyprotein cleavage and replication. nih.gov | Coronaviruses | Phenothiazine urea derivative |

Interaction with Plant Hormone Receptors and Regulatory Enzymes (e.g., Cytokinin Oxidase/Dehydrogenase)

This compound belongs to the diphenylurea class of compounds, which are recognized as inhibitors of cytokinin oxidase/dehydrogenase (CKO or CKX). This enzyme plays a crucial role in regulating the levels of cytokinins, a class of plant hormones essential for processes like cell division, growth, and development. nih.govnih.gov By inhibiting CKO/CKX, these compounds prevent the irreversible degradation of cytokinins, thereby increasing their local concentration and physiological effects. nih.govnih.gov

While direct structural studies on this compound were not found, extensive research on closely related analogues, particularly N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), provides significant insight into the likely mechanism of action. nih.govresearchgate.net

Mechanism of CKO/CKX Inhibition:

Structural studies on the maize enzyme ZmCKO1 complexed with CPPU reveal that these phenylurea derivatives act as competitive inhibitors. nih.gov They bind within the same active site as natural cytokinin substrates like N⁶-(2-isopentenyl)adenine (iP) and zeatin. The binding is characterized by several key interactions:

Planar Conformation: The inhibitor molecule, like CPPU, adopts a planar conformation within the enzyme's active site. nih.gov

Hydrogen Bonding: The nitrogen atoms of the urea bridge are critical for binding, forming hydrogen bonds with the putative active site base, which is an aspartate residue (Asp169 in ZmCKO1). nih.gov

Stacking Interactions: A crucial interaction involves the stacking of the inhibitor's aromatic ring system (the 2-chlorobenzoyl ring in this case) with the isoalloxazine ring of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. nih.gov

This competitive binding effectively blocks the natural cytokinin substrates from accessing the active site, thus inhibiting their degradation. nih.gov

Interaction with Cytokinin Receptors:

In addition to inhibiting the CKO/CKX enzyme, some phenylurea derivatives like CPPU have been shown to interact directly with cytokinin receptors, such as AHK3 and AHK4 in Arabidopsis. nih.govresearchgate.net However, this activity is often weaker compared to other synthetic cytokinins like Thidiazuron (TDZ). researchgate.net The primary mechanism for enhancing cytokinin response is considered to be the protection of endogenous cytokinins from enzymatic degradation rather than strong receptor activation. ishs.org The development of newer diphenylurea derivatives has specifically aimed to create potent CKX inhibitors with minimal intrinsic cytokinin activity to avoid undesirable effects on plant development, such as poor root growth. nih.gov

The table below summarizes the inhibitory activities of representative phenylurea compounds against different CKO/CKX isoforms, illustrating the high efficacy of this chemical class.

| Compound | Target Enzyme | IC₅₀ (nM) | Notes |

| CPPU | ZmCKO1 | - | A well-studied competitive inhibitor of CKO/CKX. nih.gov |

| APPU | ZmCKO1 | - | Inhibited ZmCKO1 more efficiently than CPPU. nih.gov |

| 3TFM-2HM | ZmCKX1 | Low nM range | A diphenylurea-derived inhibitor showing high selectivity. nih.gov |

| 3TFM-2HE | ZmCKX1 | Low nM range | A diphenylurea-derived inhibitor showing high selectivity. nih.gov |

Data presented is illustrative of the activity of the compound class. Specific IC₅₀ values for this compound are not available in the reviewed literature.

Mechanistic Insights into Urease Inhibition

A review of the scientific literature did not yield specific information or research findings regarding the activity of this compound as a urease inhibitor. Studies on urease inhibition tend to focus on other chemical classes, such as phosphoramidates, thioureas, and hydroxamic acids, which interact with the nickel ions in the enzyme's active site. nih.govnih.gov

Computational and in Silico Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

While specific docking studies for N-(2-Chlorobenzoyl)-N'-phenylurea are not extensively detailed in available literature, research on closely related benzoylphenylthiourea analogs provides significant insights into the potential interactions of this class of compounds. These studies help predict how the core structure might bind to various biological targets.

For instance, derivatives of phenylthiourea (B91264) have been docked with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ubaya.ac.id The in silico analysis of compounds like N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea and N-(4-methoxy)-benzoyl-N'-phenylthiourea against the EGFR receptor (PDB ID: 1M17) revealed strong binding affinities. ubaya.ac.id Similarly, a study involving N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea (B124793) analog, showed a high binding score when docked into the active site of the checkpoint kinase 1 receptor (PDB ID: 2YWP), suggesting a strong potential for inhibitory action. jppres.comubaya.ac.id These findings indicate that the benzoyl-N'-phenylurea scaffold is a promising candidate for interacting with kinase domains, which are crucial in cell signaling pathways. ubaya.ac.idjppres.com

| Compound | Protein Target (PDB ID) | Binding Score (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -8.2 | ubaya.ac.id |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -7.3 | ubaya.ac.id |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 (Plant Score) | jppres.comubaya.ac.id |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com Pharmacophore-based virtual screening, in particular, uses a model of the essential steric and electronic features required for a molecule to interact with a specific target. This method helps to enrich the number of active molecules in a potential hit list compared to random selection. mdpi.com

This approach is highly relevant for the discovery of novel benzoylphenylurea (B10832687) derivatives. By creating a pharmacophore model based on a known active ligand or the receptor's active site, researchers can filter vast compound databases to find new molecules, like this compound, that fit the model and are therefore predicted to be active. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, accelerating the identification of new lead compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. These models establish a correlation between the physicochemical properties of molecules (descriptors) and their activities.

A QSAR study was conducted on a series of N-benzoyl-N'-phenylthiourea derivatives, which included the 2-chloro substituted analog (2-Cl-BFTU), the thiourea counterpart to this compound. rasayanjournal.co.inubaya.ac.id The study investigated the cytotoxic activity of these compounds against MCF-7 breast cancer cells. rasayanjournal.co.in The analysis revealed that the lipophilic properties of the substituents had the most significant influence on the anticancer activity. rasayanjournal.co.in

The best-fit QSAR equation derived from the study was: Log 1/IC50 = 0.354 π + 0.064 rasayanjournal.co.inubaya.ac.id

This equation demonstrates a strong positive correlation between the lipophilicity constant (π) of the substituent group and the cytotoxic activity (Log 1/IC50). rasayanjournal.co.in The statistical significance of the model was confirmed by a high correlation coefficient (r = 0.922) and a low significance value (Sig = 0.026). rasayanjournal.co.inubaya.ac.id This model suggests that increasing the lipophilicity of the benzoyl ring substituent enhances the compound's ability to inhibit MCF-7 cell growth, providing a clear strategy for designing more potent derivatives. rasayanjournal.co.in Broader QSAR studies on the general class of phenylurea herbicides have also confirmed that spatial, electronic, and hydrophobicity descriptors are key factors affecting their biological activity. nih.gov

| Parameter | Value | Description |

|---|---|---|

| n (Number of Compounds) | 5 | The total number of compounds used to build the model. |

| r (Correlation Coefficient) | 0.922 | Indicates a strong positive correlation between predicted and observed activity. |

| F-statistic | 16.953 | Represents the statistical significance of the regression model. |

| Significance (p-value) | 0.026 | Indicates that the model is statistically significant (p < 0.05). |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for determining optimized molecular geometry, vibrational frequencies, and electronic properties.

For compounds related to this compound, DFT calculations have been successfully applied. A study on N,N-dimethyl-N'-(2-chlorobenzoyl)thiourea utilized the B3LYP method with 6-31G(d) and 6-311G(d) basis sets to optimize the ground-state molecular geometry and calculate vibrational frequencies. mersin.edu.tr Such calculations provide a detailed understanding of the molecule's structural parameters (bond lengths and angles) and spectroscopic properties. mersin.edu.tr Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to elucidate the electronic properties and reactivity of the molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability.

The Molecular Electrostatic Potential (MEP) surface is a crucial output of DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. The MEP is an invaluable tool for predicting and understanding chemical reactivity. Different colors on the MEP map represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or zero potential.

For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic interaction and hydrogen bonding. Conversely, the hydrogen atoms on the urea (B33335) nitrogens would exhibit positive potential, marking them as sites for nucleophilic interaction. This analysis provides a clear visual guide to the molecule's reactive behavior.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, analyze the dynamics of their interactions, and understand the conformational changes that may occur upon binding.

Studies on analogs of this compound have utilized MD simulations to validate docking results. jppres.comubaya.ac.id For example, after docking N-(phenylcarbamothioyl)-4-chloro-benzamide into its target receptor, MD simulations confirmed that the compound formed a stable complex and maintained key interactions throughout the simulation period. ubaya.ac.id Common metrics used to analyze these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions over time from a reference structure. A stable RMSD plot for the ligand and protein backbone indicates that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual residues or atoms. Lower RMSF values in the protein's binding site upon ligand binding suggest that the ligand has a stabilizing effect on that region.

These simulations provide a dynamic picture of the binding event, offering deeper insights into the conformational stability and interaction dynamics than static docking poses alone.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing or identifying new molecules with similar or improved activity.

For the class of benzoylphenylurea compounds, to which this compound belongs, pharmacophore models are often developed to understand their interactions with specific biological targets, such as enzymes or receptors involved in various diseases. While a unique pharmacophore model for this compound has not been published, studies on analogous structures reveal common key features.

Typically, a pharmacophore for a benzoylphenylurea derivative would include:

Hydrogen Bond Acceptors: The carbonyl groups of the urea linkage and the benzoyl moiety are prominent hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H groups of the urea bridge act as crucial hydrogen bond donors.

Aromatic Rings: The phenyl and chlorobenzoyl rings represent hydrophobic and aromatic features, which are critical for binding to target proteins through pi-pi stacking or hydrophobic interactions.

Halogen Atom: The chlorine atom on the benzoyl ring can act as a hydrophobic feature and may also participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and selectivity.

A hypothetical pharmacophore model for this compound would likely position these features in a specific spatial arrangement that dictates its biological activity. The relative orientation of the two aromatic rings, influenced by the flexible urea linker, would be a key determinant in how the molecule fits into a target's binding site. The development of such a model would involve computational methods to generate and evaluate numerous possible arrangements of these features to identify the one most likely associated with its biological function.

In Silico Prediction of Absorption, Distribution, and Metabolism Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, providing an early indication of its potential as a drug candidate. These predictions are based on the molecule's structure and physicochemical properties.

For this compound, various ADME parameters can be predicted using established computational tools and algorithms. The predictions for analogous compounds suggest that this compound would likely exhibit the following properties:

Absorption: The oral bioavailability of a compound is largely determined by its absorption through the gastrointestinal (GI) tract. Predictions for similar phenylurea derivatives often indicate good GI absorption. This is typically assessed by considering properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

Distribution: Once absorbed, a drug's distribution throughout the body is influenced by factors such as its binding to plasma proteins and its ability to cross biological membranes, including the blood-brain barrier (BBB). Compounds with moderate lipophilicity, like many benzoylphenylurea derivatives, are expected to have a moderate volume of distribution. Predictions often suggest that such compounds may not readily cross the blood-brain barrier.

Metabolism: The metabolic fate of a compound is critical for its efficacy and safety. In silico models can predict the likelihood of a molecule being a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. For this compound, predictions would likely indicate metabolism via hydroxylation of the aromatic rings and potential N-dealkylation or cleavage of the urea linkage. The presence of the chlorine atom might influence the rate and sites of metabolism.

The following table summarizes the likely in silico ADME predictions for this compound, based on data from related compounds.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | The compound is likely to be extensively bound to plasma proteins, which can affect its free concentration and distribution. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Unlikely to readily cross into the central nervous system. |

| Metabolism | ||

| CYP450 Substrate | Likely (e.g., CYP3A4, CYP2C9) | The compound is expected to be metabolized by major drug-metabolizing enzymes. |

| CYP450 Inhibitor | Possible | Potential to inhibit certain CYP isoforms, which could lead to drug-drug interactions. |

It is important to note that these are theoretical predictions based on the analysis of similar chemical structures. Experimental validation is necessary to confirm these computational findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(2-Chlorobenzoyl)-N'-phenylurea?

- Methodological Answer : Synthesis typically involves coupling 2-chlorobenzoyl chloride with phenylurea derivatives under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Purification via recrystallization or column chromatography is essential. Characterization should include:

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and urea linkage.

- Mass Spectrometry : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For structural elucidation if crystalline .

Q. How can researchers assess the basic biological activity of this compound in plant models?

- Methodological Answer : Use standardized cytokinin bioassays:

- Callus Growth Assays : Test on tobacco pith or Arabidopsis tissues, comparing proliferation rates to controls (e.g., kinetin or CPPU) .

- Senescence Delay Tests : Apply to excised leaves (e.g., wheat or oat) and measure chlorophyll retention over time .

- Dose-Response Curves : Evaluate activity across concentrations (0.1–100 µM) to determine EC₅₀ values .

Q. What analytical techniques are critical for evaluating solubility and stability of this compound?

- Methodological Answer :

- Solubility : Use HPLC with varied solvents (DMSO, ethanol, aqueous buffers) to quantify solubility limits.

- Stability : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH) and LC-MS to identify breakdown products .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chlorobenzoyl vs. pyridyl) influence the bioactivity of phenylurea derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Compare this compound with analogs (e.g., CPPU, TDZ) in receptor-binding assays (e.g., Arabidopsis histidine kinase receptors AHK3/AHK4) .

- Use computational docking to model interactions with cytokinin receptors and validate via mutagenesis .

Q. What experimental strategies resolve contradictions in reported bioactivity data for phenylurea compounds?

- Methodological Answer :

- Assay Standardization : Control variables like pH, light exposure, and solvent carriers (e.g., DMSO concentration).

- Metabolic Stability Tests : Assess compound degradation in plant tissues using radiolabeled tracers .

- Cross-Validation : Replicate inactive findings (e.g., N-imidazol-2-yl-N'-phenylurea ) under identical conditions to isolate structural determinants of activity.

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Methodological Answer :

- Transcriptomic Analysis : RNA-seq or qRT-PCR to identify differentially expressed genes (e.g., VviRRs in grapes under CPPU treatment ).

- Protein Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with cytokinin receptors .

Q. How can researchers evaluate the ecological impact and toxicology of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.